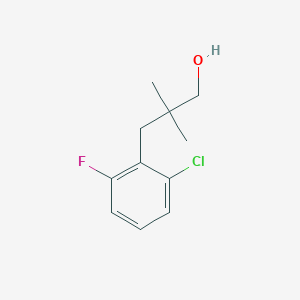

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol

CAS No.:

Cat. No.: VC18264942

Molecular Formula: C11H14ClFO

Molecular Weight: 216.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClFO |

|---|---|

| Molecular Weight | 216.68 g/mol |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol |

| Standard InChI | InChI=1S/C11H14ClFO/c1-11(2,7-14)6-8-9(12)4-3-5-10(8)13/h3-5,14H,6-7H2,1-2H3 |

| Standard InChI Key | HCFXNCLYNVBZAT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CC1=C(C=CC=C1Cl)F)CO |

Introduction

Structural and Molecular Characteristics

The molecular structure of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol features a phenyl ring with chlorine and fluorine atoms at the 2nd and 6th positions, respectively. The alcohol functional group (–OH) is bonded to a tertiary carbon that also carries two methyl groups, creating a sterically hindered environment. This configuration enhances the compound’s stability and influences its intermolecular interactions.

Molecular Geometry and Electronic Effects

The ortho substitution pattern of chlorine and fluorine introduces significant electronic effects. Chlorine’s inductive electron-withdrawing effect and fluorine’s high electronegativity polarize the phenyl ring, increasing the compound’s lipophilicity. These properties are critical for its potential interactions with biological targets, such as enzymes or receptors.

Physical Properties

The compound’s physical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 216.68 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | Not reported | – |

| Solubility | Low in water; soluble in organic solvents | Inferred |

The lack of reported boiling and melting points highlights gaps in publicly available data, underscoring the need for further experimental characterization.

Synthesis and Manufacturing

Grignard Reaction-Based Synthesis

The most common synthesis route involves reacting 2-chloro-6-fluorobenzaldehyde with a Grignard reagent, such as isopropylmagnesium bromide, followed by hydrolysis. The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) to prevent reagent decomposition:

Key Steps:

-

Grignard Reagent Preparation: Isopropylmagnesium bromide is generated in anhydrous tetrahydrofuran (THF).

-

Nucleophilic Addition: The aldehyde undergoes nucleophilic attack, forming a magnesium alkoxide intermediate.

-

Hydrolysis: Acidic workup (e.g., dilute HCl) yields the tertiary alcohol.

Industrial-Scale Production

Chemical Reactivity and Functional Transformations

Oxidation Reactions

Substitution and Elimination

The chlorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution under harsh conditions (e.g., high temperature, strong bases). For example, reaction with sodium hydroxide could replace chlorine with a hydroxyl group, though such transformations remain speculative without experimental validation.

Biological Activity and Mechanistic Insights

Putative Mechanisms of Action

The compound’s biological activity is hypothesized to involve enzyme inhibition or receptor modulation. The chlorine and fluorine substituents enhance lipophilicity, facilitating membrane penetration and target binding. For instance, the compound may interfere with:

-

Cytochrome P450 enzymes, altering drug metabolism.

-

G-protein-coupled receptors (GPCRs), modulating signal transduction.

Research Gaps and Future Directions

Current literature lacks in vivo studies and toxicological profiles, limiting translational potential. Priority research areas include:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize efficacy.

-

Pharmacokinetic Analysis: Absorption, distribution, metabolism, and excretion (ADME) profiling.

-

Target Identification: High-throughput screening to identify biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume